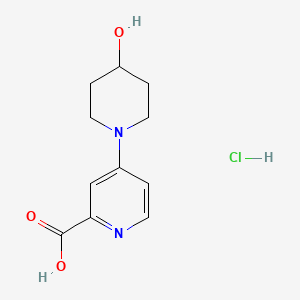
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2) inhibitors, which are known to play a crucial role in the pathogenesis of many diseases.
Applications De Recherche Scientifique
Nicotinamide N-methyltransferase (NNMT) Inhibition for Metabolic Disorder Treatment
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in metabolic pathways by transferring a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide. NNMT's overexpression has been linked to various diseases, including metabolic syndrome, cardiovascular disease, and type 2 diabetes mellitus. Studies have shown that NNMT inhibition can reverse adipose activity related to insulin resistance, suggesting its potential as a therapeutic target for metabolic disorders. Novel pyrimidine-5-carboxamide compounds, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been identified as NNMT inhibitors, offering new avenues for treating diabetes and related metabolic conditions (Sabnis, 2021).
Antibacterial Activity of Pyridone Derivatives
Derivatives of nicotinamides, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been explored for their antibacterial properties. A study on 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives prepared from nicotinamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of nicotinamide derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Bheemanapalli et al., 2008).
Discovery of Bisubstrate Inhibitors for NNMT
The discovery of bisubstrate inhibitors that occupy both substrate and cofactor binding sites in NNMT has opened new paths for developing potent and selective NNMT inhibitors. Such inhibitors can modulate NNMT's role in physiology and pathophysiology, offering therapeutic strategies for diseases associated with NNMT overexpression. This approach has led to the identification of compounds that could serve as valuable tools for probing NNMT's biological roles and therapeutic potential (Babault et al., 2018).
Epigenetic Remodeling in Cancer
NNMT's overexpression in cancer contributes to tumorigenesis by affecting the methylation potential of cancer cells, leading to altered epigenetic states and the expression of pro-tumorigenic gene products. Understanding NNMT's role in creating a metabolic methylation sink highlights its significance in cancer's molecular mechanisms and identifies it as a potential target for cancer therapy (Ulanovskaya et al., 2013).
Corrosion Inhibition
Nicotinamide derivatives, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit promising results in protecting mild steel from corrosion, suggesting their application in industrial processes where corrosion resistance is crucial (Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-15(4-2-9-18-12)16(22)21-13-5-7-14(8-6-13)23-17-19-10-3-11-20-17/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROTDKJVZJJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)
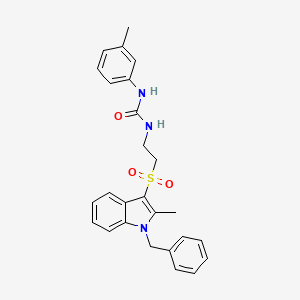
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)

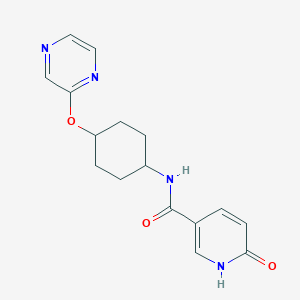
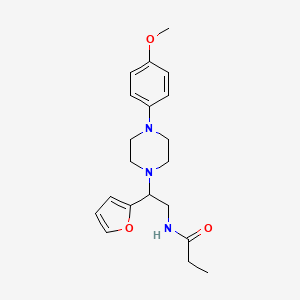
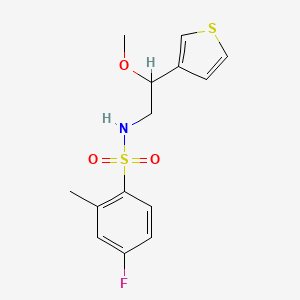
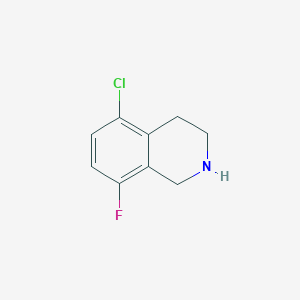
![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)
